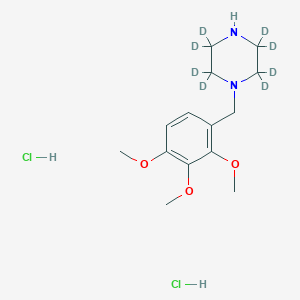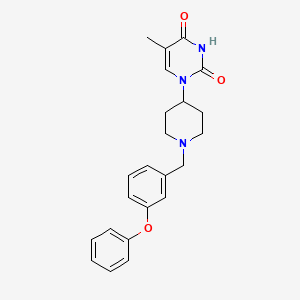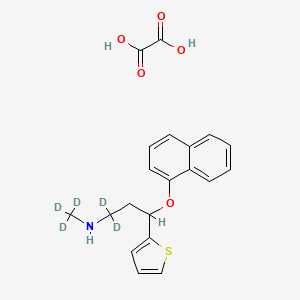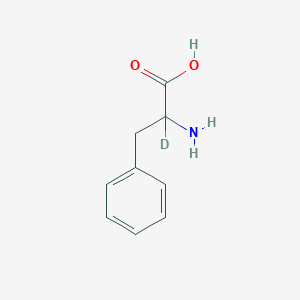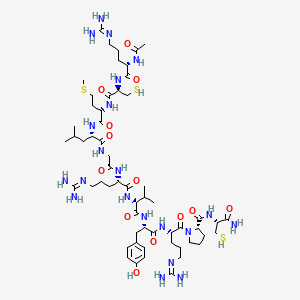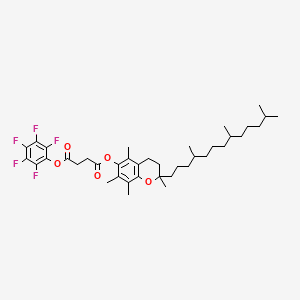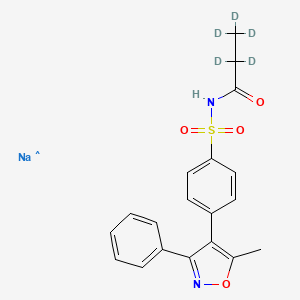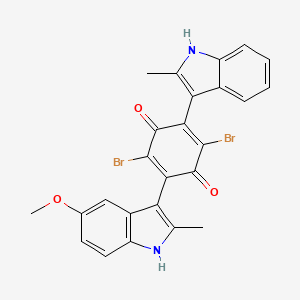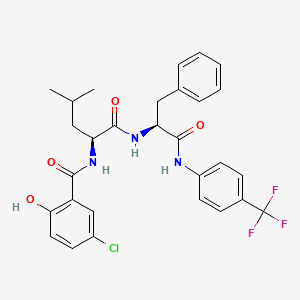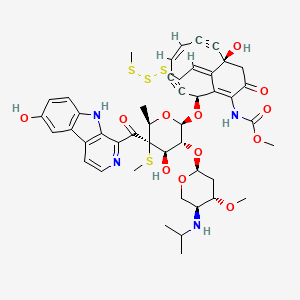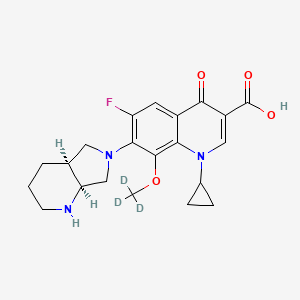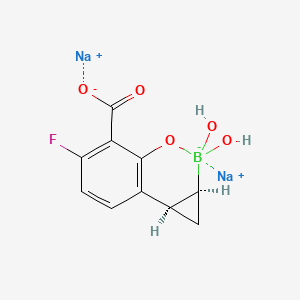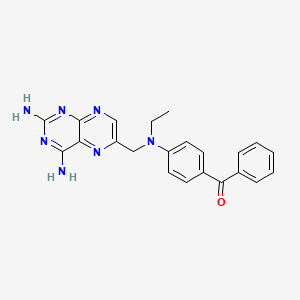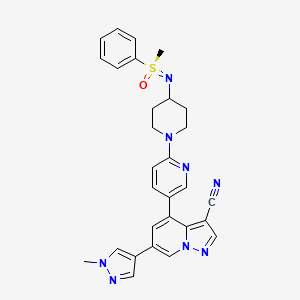![molecular formula C15H25N6O5P B12411919 N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GS 7485-d7 is a deuterated form of GS 7485, which means it contains deuterium, a stable isotope of hydrogen. This compound is known for its high purity and is widely cited in scientific literature . It is used in various research applications due to its unique properties.
Méthodes De Préparation
The preparation of GS 7485-d7 involves the incorporation of deuterium into the GS 7485 molecule. The synthetic routes typically involve the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for GS 7485-d7 are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes .
Analyse Des Réactions Chimiques
GS 7485-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterated solvents, catalysts, and other specific reagents that facilitate the incorporation of deuterium. The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used in various research applications .
Applications De Recherche Scientifique
GS 7485-d7 is used in a wide range of scientific research applications. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies. In biology, it is used to study metabolic pathways and enzyme kinetics. In medicine, GS 7485-d7 is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of GS 7485-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the rate of chemical reactions and the stability of the compound. This makes GS 7485-d7 a valuable tool in studying the effects of isotopic substitution on chemical and biological processes .
Comparaison Avec Des Composés Similaires
GS 7485-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Similar compounds include other deuterated analogs of GS 7485 and other deuterated compounds used in scientific research. The presence of deuterium in GS 7485-d7 provides unique advantages in terms of stability and reaction kinetics, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C15H25N6O5P |
|---|---|
Poids moléculaire |
407.41 g/mol |
Nom IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-1-oxopropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1/i1D3,2D3,9D |
Clé InChI |
BOVSGPQGGHVIEX-MFUXBCETSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@@H](C)NP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


